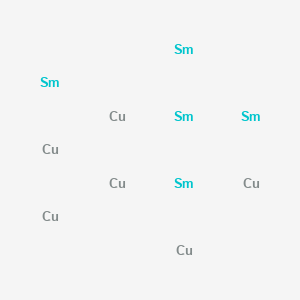
Copper;samarium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper and samarium are elements that can form various compounds, each with unique properties and applications. Copper is a transition metal known for its excellent electrical and thermal conductivity, while samarium is a rare-earth element with notable magnetic properties. When combined, these elements can form compounds that exhibit a range of interesting characteristics, making them valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of copper and samarium compounds can be achieved through several methods. One common approach is the solid-state reaction, where copper and samarium oxides are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound. For example, samarium-doped copper ferrites can be synthesized by the solution combustion technique, which involves dissolving the metal salts in a suitable solvent and igniting the mixture to produce the compound .
Industrial Production Methods: In industrial settings, the preparation of copper and samarium compounds often involves high-temperature processes and specialized equipment. For instance, the ceramic method is widely used, where the reactants are ground into fine powders, mixed, and heated in a furnace to achieve the desired product. This method is particularly useful for producing mixed metal oxides and other complex compounds .
Análisis De Reacciones Químicas
Types of Reactions: Copper and samarium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, samarium can react with halogens to form samarium halides, while copper can form coordination complexes with various ligands .
Common Reagents and Conditions: Common reagents used in the reactions of copper and samarium compounds include halogens (such as chlorine and bromine), acids (such as hydrochloric acid), and organic ligands (such as ethylenediamine). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of copper and samarium compounds depend on the specific reactants and conditions used. For example, the reaction of samarium with chlorine can produce samarium trichloride, while the reaction of copper with ammonia can form coordination complexes such as tetramminecopper(II) sulfate .
Aplicaciones Científicas De Investigación
Copper and samarium compounds have a wide range of applications in scientific research. In chemistry, they are used as catalysts in various reactions, including organic synthesis and polymerization. In biology, samarium compounds are used in cancer treatment due to their ability to target and destroy cancer cells. In industry, copper and samarium compounds are used in the production of high-performance magnets, electronic devices, and optoelectronic materials .
Mecanismo De Acción
The mechanism of action of copper and samarium compounds varies depending on their specific application. For example, copper’s antimicrobial activity is primarily due to the generation of reactive oxygen species, which damage microbial cell membranes and DNA . Samarium compounds, on the other hand, can act as catalysts by providing active sites for chemical reactions, facilitating the formation of desired products .
Comparación Con Compuestos Similares
Copper and samarium compounds can be compared with other similar compounds, such as those formed with other rare-earth elements or transition metals. For example, samarium compounds can be compared with europium or gadolinium compounds, which also exhibit unique magnetic and catalytic properties. Copper compounds can be compared with those of silver or gold, which have similar chemical behaviors but different physical properties .
List of Similar Compounds:- Europium compounds
- Gadolinium compounds
- Silver compounds
- Gold compounds
Conclusion
Copper and samarium compounds are versatile materials with a wide range of applications in scientific research and industry. Their unique properties, such as high magnetic strength and catalytic activity, make them valuable in various fields, from chemistry and biology to electronics and medicine. Understanding their preparation methods, chemical reactions, and mechanisms of action can help further explore their potential and develop new applications.
Propiedades
Número CAS |
154438-59-2 |
|---|---|
Fórmula molecular |
Cu6Sm5 |
Peso molecular |
1133.1 g/mol |
Nombre IUPAC |
copper;samarium |
InChI |
InChI=1S/6Cu.5Sm |
Clave InChI |
BQAFKQZDKPLIHH-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sm].[Sm].[Sm].[Sm].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
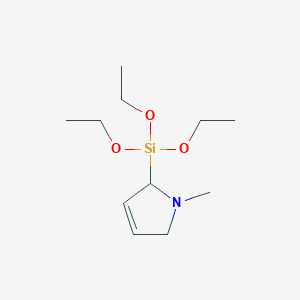
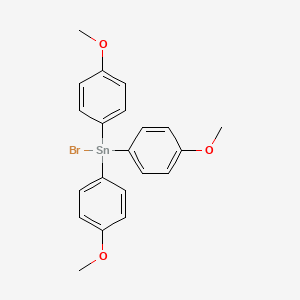
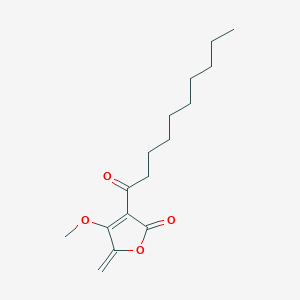
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)

![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
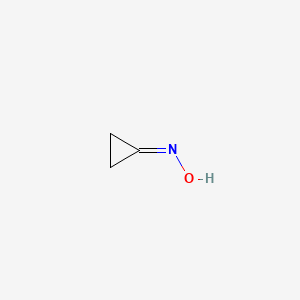
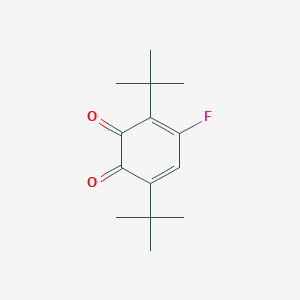
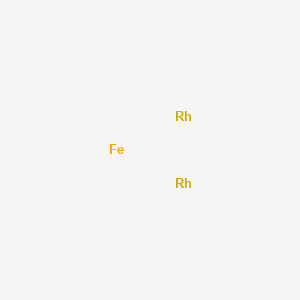
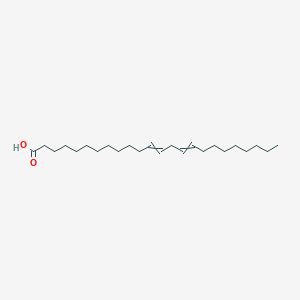
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
